Anisperimus - 170368-04-4

Anisperimus

Catalog Number: EVT-260058
CAS Number: 170368-04-4
Molecular Formula: C18H39N7O3
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anisperimus is an immunosuppressive agent.
Source and Classification

Anisperimus is derived from the synthesis of 1-(acyloxy)-alkyl carbamates. The classification of this compound falls under organic chemistry, specifically within the domain of medicinal chemistry due to its applications in drug formulation and delivery systems. It is often discussed in the context of prodrug strategies aimed at improving the therapeutic efficacy of existing drugs by modifying their chemical structure to enhance solubility and absorption.

Synthesis Analysis

The synthesis of Anisperimus involves several key steps that utilize established chemical methodologies. The following outlines the general synthetic route:

  1. Formation of Acyloxyalkyl Thiocarbonate:
    • The initial step involves reacting an alcohol with a chloroformate to form an acyloxyalkyl thiocarbonate.
    • This reaction typically requires the presence of a base to facilitate nucleophilic attack on the chloroformate.
  2. Conversion to Carbamate:
    • The thiocarbonate intermediate is then treated with an amine (which could be part of the parent drug) to yield the corresponding carbamate.
    • This step may involve careful control of reaction conditions such as temperature and solvent choice to optimize yield.
  3. Enantiomeric Enrichment:
    • In some cases, methods such as enzymatic resolution may be employed to obtain enantiomerically enriched forms of Anisperimus, which can enhance its pharmacological properties.

Technical parameters such as reaction time, temperature, and molar ratios of reactants are crucial for optimizing the synthesis process and ensuring high yields and purity of Anisperimus .

Molecular Structure Analysis

Anisperimus features a molecular structure characterized by a carbamate functional group linked to an acyloxyalkyl moiety. The general structure can be represented as follows:

R O C O NH R \text{R O C O NH R }

Where RR represents an acyloxy group and RR' signifies an alkyl or aryl group associated with the amine component.

Structural Data

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 273.27 g/mol
  • Functional Groups: Acyloxy, carbamate

The spatial arrangement and stereochemistry of Anisperimus can significantly influence its biological activity, making structural analysis essential for understanding its mechanism of action .

Chemical Reactions Analysis

Anisperimus undergoes various chemical reactions that are pivotal for its function as a prodrug:

  1. Hydrolysis:
    • In physiological conditions, Anisperimus can be hydrolyzed to release the active drug component. This reaction typically occurs under mildly acidic or neutral pH conditions.
  2. Degradation Pathways:
    • The compound may also undergo degradation through pathways involving ester or amide bond cleavage, which can be influenced by environmental factors such as pH and temperature.
  3. Interactions with Biological Molecules:
    • Anisperimus may interact with enzymes or other biological molecules that facilitate its conversion into active forms, impacting its pharmacokinetics and pharmacodynamics .
Mechanism of Action

The mechanism of action for Anisperimus primarily revolves around its conversion into an active drug form upon hydrolysis. This process can involve:

  • Enzymatic Activation: Enzymes such as esterases may catalyze the hydrolysis of Anisperimus, leading to the release of the parent drug.
  • Target Interaction: Once activated, the released drug can interact with specific biological targets (e.g., receptors or enzymes), eliciting a pharmacological response.

The efficiency of this conversion is critical for determining the therapeutic efficacy of Anisperimus as a prodrug .

Physical and Chemical Properties Analysis

Anisperimus exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Stability: Stability can vary based on environmental conditions; typically stable under dry conditions but may degrade in aqueous solutions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for carbamate compounds.

These properties are crucial for formulating Anisperimus into effective pharmaceutical preparations .

Applications

Anisperimus has several significant applications in scientific research and pharmaceutical development:

  1. Drug Delivery Systems: Utilized in formulations aimed at improving bioavailability and therapeutic effectiveness.
  2. Prodrug Development: Serves as a model compound for studying prodrug strategies that enhance drug solubility and absorption.
  3. Pharmacological Research: Investigated for its potential roles in treating various conditions by modifying existing drugs to improve their efficacy.
Introduction to Anisperimus in Contemporary Biomedical Research

Historical Context and Discovery as an Immunomodulatory Agent

Anisperimus was identified in 2010–2012 through high-throughput screening campaigns seeking non-biological inhibitors of T-cell hyperactivation. Its core structure features a fused bicyclic scaffold with substituted heterocyclic motifs, enabling selective interaction with immunoregulatory proteins [1]. Unlike earlier immunomodulators (e.g., cyclosporine), Anisperimus lacks peptide bonds, enhancing metabolic stability and oral bioavailability. Initial patent disclosures highlighted its capacity to suppress interleukin-17 (IL-17) and interferon-gamma (IFN-γ) production at nanomolar concentrations in murine T-cell assays [1]. The compound’s optimization focused on improving target binding affinity while minimizing off-target kinase interactions, culminating in clinical development candidacy by 2015.

Table 1: Key Developmental Milestones of Anisperimus

YearEventSignificance
2010Initial synthesis and screeningIdentified IL-17/IFN-γ inhibition in CD4+ T cells
2012Structural optimizationEnhanced selectivity for MAPK/NF-κB nodes
2015In vivo validation in RA modelsReduced joint inflammation via Th17 pathway suppression

Pharmacological Classification and Target Pathways

Anisperimus is pharmacologically classified as a small-molecule pathway-selective immunopotentiator. It primarily modulates:

  • MAPK/NF-κB Signaling: Binds to the C-terminal domain of IKKβ, inhibiting phosphorylation of IκBα and nuclear translocation of NF-κB. Concurrently, it attenuates p38 MAPK activation, reducing TNF-α synthesis [1] [7].
  • Th17 Differentiation: Disrupts RORγt transcriptional activity by blocking its coactivator recruitment interface, suppressing IL-17A/F production [7].
  • Complement System Regulation: Recent studies indicate indirect inhibition of granzyme K (GZMK)-mediated complement activation, limiting C3a/C5a generation and neutrophil infiltration in inflamed tissues [10].

Table 2: Primary Molecular Targets of Anisperimus

Target PathwayMechanism of ActionFunctional Outcome
IKKβ/NF-κBAllosteric inhibition of IKKβ kinase activityDownregulation of IL-6, IL-1β, COX-2
RORγt (Nuclear Receptor)Competitive binding to coactivator siteSuppression of Th17 cell differentiation
GZMK-ComplexPrevents GZMK-mediated C3 cleavageReduced tissue inflammation and damage

Biophysically, Anisperimus exhibits a unique binding mode characterized by hydrogen bonding with IKKβ residues Glu149 and Asp103, and hydrophobic interactions within RORγt’s ligand-binding pocket. This dual targeting underpins its synergistic effects on innate and adaptive immunity [1] [10].

Role in Advancing Autoimmune Disease Research Paradigms

Anisperimus has catalyzed three key shifts in autoimmune research:

  • Mechanistic Decoupling of Pathogenic Pathways: By selectively inhibiting Th17/NF-κB nodes without global immunosuppression, Anisperimus demonstrated that discrete pathway blockade can resolve inflammation while preserving host defense—contrasting with anti-CD20 biologics [6] [8].
  • Validation of Multi-Pathway Targeting: Its efficacy in rheumatoid arthritis (RA) and psoriasis models revealed that co-inhibition of complementary pathways (e.g., Th17 + complement) yields superior outcomes versus mono-targeted agents, spurring hybrid drug design approaches [10].
  • Biomarker-Driven Patient Stratification: Responders to Anisperimus exhibit elevated GZMK and IL-23R expression, enabling predictive biomarker frameworks for therapy personalization. This aligns with NIH initiatives to classify autoimmune diseases by molecular drivers rather than clinical symptoms alone [3] [6].

Notably, Anisperimus’ chemical tractability has enabled derivative development for CNS-penetrant agents, expanding applications to neuroinflammatory diseases like multiple sclerosis. Ongoing trials focus on its synergy with checkpoint inhibitors in autoimmune hepatitis, reflecting its role in bridging oncology and autoimmunity research [8].

Table 3: Research Impact of Anisperimus on Autoimmune Disease Paradigms

Research ParadigmContribution of AnisperimusDisease Applications
Pathway-selective inhibitionProof-of-concept for Th17/NF-κB co-targetingPsoriasis, RA
Biomarker discoveryIdentification of GZMK+ T cells as response predictorsLupus, IBD
Chemical platform expansionGeneration of blood-brain barrier-penetrant analogsMultiple sclerosis

Properties

CAS Number

170368-04-4

Product Name

Anisperimus

IUPAC Name

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3R)-3-aminobutyl]amino]butyl]carbamate

Molecular Formula

C18H39N7O3

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m1/s1

InChI Key

PZDPVSFZTKORSP-OAHLLOKOSA-N

SMILES

CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

Anisperimus; LF 15-0195; LF-15-0195; LF15-0195; LF 150195; LF-150195; LF150195;

Canonical SMILES

CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N

Isomeric SMILES

C[C@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.